4-(Quinolin-8-yloxy)benzene-1-sulfonyl chloride
Overview
Description
4-(Quinolin-8-yloxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C15H10ClNO3S and a molecular weight of 319.76 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is often used as a building block in the synthesis of more complex molecules due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-8-yloxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 8-hydroxyquinoline. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
4-(Quinolin-8-yloxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The quinoline moiety can participate in oxidation and reduction reactions, leading to the formation of quinoline N-oxide or reduced quinoline derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform, acetonitrile
Catalysts: Pyridine, triethylamine
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines
Sulfonate Ester Derivatives: Formed by the reaction with alcohols
Sulfonothioate Derivatives: Formed by the reaction with thiols
Scientific Research Applications
4-(Quinolin-8-yloxy)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(Quinolin-8-yloxy)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and proteins, by forming covalent bonds with specific amino acid residues. This interaction can modulate the activity of the target proteins and pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Quinolin-8-yloxy)benzenesulfonamide
- 4-(Quinolin-8-yloxy)benzenesulfonate
- 4-(Quinolin-8-yloxy)benzenesulfonothioate
Uniqueness
4-(Quinolin-8-yloxy)benzene-1-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which makes it highly reactive towards nucleophiles. This reactivity allows for the formation of a wide range of derivatives with diverse chemical and biological properties. Additionally, the presence of the quinoline moiety enhances its potential for biological activity and applications in medicinal chemistry.
Properties
IUPAC Name |
4-quinolin-8-yloxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3S/c16-21(18,19)13-8-6-12(7-9-13)20-14-5-1-3-11-4-2-10-17-15(11)14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAGBUGPEMXEBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=CC=C(C=C3)S(=O)(=O)Cl)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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